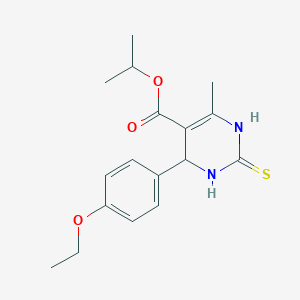
2-(4-sec-butylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
説明
2-(4-sec-butylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide, also known as BPHA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPHA is a selective antagonist of the TRPV1 receptor, which is a member of the transient receptor potential (TRP) family of ion channels. TRPV1 is involved in the sensation of pain and is a promising target for the development of new analgesic drugs. In
作用機序
The mechanism of action of 2-(4-sec-butylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide involves its selective binding to the TRPV1 receptor. 2-(4-sec-butylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide binds to a specific site on the receptor and prevents the activation of the channel by noxious stimuli. This leads to a decrease in the influx of calcium ions into the sensory neuron, which is responsible for the sensation of pain. 2-(4-sec-butylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to be a competitive antagonist of TRPV1, meaning that it competes with other agonists for binding to the receptor.
Biochemical and Physiological Effects:
2-(4-sec-butylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its role as a TRPV1 antagonist, 2-(4-sec-butylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to have anti-inflammatory effects. 2-(4-sec-butylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. 2-(4-sec-butylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has also been shown to have antioxidant effects, reducing the production of reactive oxygen species (ROS) in response to oxidative stress.
実験室実験の利点と制限
2-(4-sec-butylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has several advantages and limitations for use in lab experiments. One advantage is its high selectivity for TRPV1, which allows for specific investigation of the role of this receptor in various physiological processes. Another advantage is its relatively low toxicity, which allows for use in in vivo experiments. However, one limitation is its relatively low potency compared to other TRPV1 antagonists. Another limitation is its relatively low solubility in aqueous solutions, which can make dosing and administration challenging.
将来の方向性
There are several future directions for research involving 2-(4-sec-butylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide. One direction is the investigation of its potential as a novel analgesic drug. 2-(4-sec-butylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to be effective in blocking pain sensation in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Another direction is the investigation of its potential as an anti-inflammatory and antioxidant agent. 2-(4-sec-butylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to have these effects in vitro, and further research is needed to determine its potential in vivo. Finally, the development of more potent and soluble TRPV1 antagonists is an ongoing area of research, and 2-(4-sec-butylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide may serve as a starting point for the development of new compounds.
科学的研究の応用
2-(4-sec-butylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been used extensively in scientific research as a tool to investigate the role of TRPV1 in pain sensation. TRPV1 is expressed in sensory neurons and is activated by noxious stimuli such as heat, acid, and capsaicin. 2-(4-sec-butylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to block the activation of TRPV1 by these stimuli, leading to a decrease in pain sensation. 2-(4-sec-butylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has also been used to investigate the role of TRPV1 in other physiological processes, such as thermoregulation, inflammation, and itch.
特性
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-14(3)15-6-8-16(9-7-15)23-12-19(22)20-17-11-13(2)5-10-18(17)21/h5-11,14,21H,4,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUMFEDCHJYYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(butan-2-yl)phenoxy]-N-(2-hydroxy-5-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4068617.png)
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide](/img/structure/B4068621.png)
![N-{1-[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4068627.png)
![2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4068641.png)
![4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4068646.png)
![N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4068661.png)
![2-({[(2-chlorobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4068666.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4068671.png)

![2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4068684.png)
![{4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}(phenyl)methanone](/img/structure/B4068691.png)

![2-{[(1-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4068707.png)
![(2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine](/img/structure/B4068715.png)